molecular formula C13H14N2 B2565434 2-Phenyl-2-(pyridin-2-yl)ethanamine CAS No. 95898-97-8

2-Phenyl-2-(pyridin-2-yl)ethanamine

Cat. No.: B2565434
CAS No.: 95898-97-8
M. Wt: 198.269
InChI Key: ZLAZJIVHGNBAGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenyl-2-(pyridin-2-yl)ethanamine is an organic compound with the molecular formula C13H14N2. It is a yellow oil that is slightly soluble in DMSO and methanol . This compound is known for its utility in the preparation of various chemical inhibitors and has garnered interest in scientific research due to its unique structure and properties.

Mechanism of Action

Mode of Action

It is known that the compound can undergo oxidation reactions . More detailed studies are required to understand how 2-Phenyl-2-(pyridin-2-yl)ethanamine interacts with its targets and the resulting changes.

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is permeable to the blood-brain barrier . . These properties could impact the bioavailability of this compound.

Action Environment

It is recommended that the compound be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°c .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route for 2-Phenyl-2-(pyridin-2-yl)ethanamine involves the reduction of 2-phenyl-2-(pyridin-2-yl)acetonitrile. The reaction typically uses Raney nickel as a catalyst and ammonium hydroxide in an aqueous solution under a hydrogen atmosphere at 50°C overnight . The mixture is then filtered, and the filtrate is partitioned between ethyl acetate and water. The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-2-(pyridin-2-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines.

Scientific Research Applications

2-Phenyl-2-(pyridin-2-yl)ethanamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and inhibitors.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-2-(pyridin-2-yl)ethanamine is unique due to its specific combination of a phenyl group and a pyridin-2-yl group attached to an ethanamine backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

2-phenyl-2-pyridin-2-ylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c14-10-12(11-6-2-1-3-7-11)13-8-4-5-9-15-13/h1-9,12H,10,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLAZJIVHGNBAGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.